2-phenyl-1-(p-tolyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium bromide
Description
Properties
IUPAC Name |
1-(4-methylphenyl)-2-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-4-ium;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N2.BrH/c1-15-9-11-17(12-10-15)21-18(16-6-3-2-4-7-16)14-20-13-5-8-19(20)21;/h2-4,6-7,9-12,14H,5,8,13H2,1H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBAZFIVZWNCXRZ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=[N+](CCC3)C=C2C4=CC=CC=C4.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The mode of action of imidazole compounds can vary greatly depending on their specific structure and functional groups. Some imidazole compounds act by binding to specific receptors or enzymes in the body, thereby altering their function . The exact targets and mode of action would depend on the specific compound and its structure.
The pharmacokinetics of imidazole compounds, including absorption, distribution, metabolism, and excretion (ADME), can also vary widely. Factors that can influence the pharmacokinetics include the compound’s chemical structure, the route of administration, and the patient’s physiological condition .
The action environment, including factors such as pH, temperature, and the presence of other substances, can also influence the action, efficacy, and stability of imidazole compounds .
Biological Activity
2-Phenyl-1-(p-tolyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium bromide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on recent research findings.
The molecular formula of this compound is C19H19BrN2, with a molecular weight of 355.279 g/mol. It is typically available in a purity of about 95% and is used in various research applications, particularly in the field of antimicrobial agents .
Overview
Research indicates that derivatives of the pyrrolo[1,2-a]imidazole class exhibit significant antibacterial and antifungal properties. A study by Demchenko et al. (2021) highlighted that compounds similar to this compound demonstrated notable effectiveness against various microbial strains .
Minimum Inhibitory Concentration (MIC) Studies
In a comparative study of related compounds, the most active derivatives showed MIC values ranging from 2 to 4 µg/mL (approximately 3.8 to 12.3 µM). Notably, the presence of chlorine substituents at specific positions on the phenyl ring significantly enhanced antimicrobial activity . The following table summarizes the MIC values for selected derivatives:
| Compound Name | MIC Value (µg/mL) | Comments |
|---|---|---|
| 1-substituted-3-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium chloride | 4 | High activity with chlorine substitution |
| 4-chloro derivative | 2 | Most potent among tested compounds |
| Fluorine or methyl substituted derivatives | 8 | Reduced activity compared to chlorinated versions |
The mechanism by which these compounds exert their antimicrobial effects may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways. The structural modifications in the phenyl moiety appear crucial for enhancing their biological activity .
Synthesis and Evaluation
A series of studies have synthesized various derivatives of the target compound to evaluate their biological activities. For instance, Khlebnikov et al. (2014) explored synthetic routes for producing these compounds and assessed their pharmacological potential .
Electrophysiological Studies
In addition to antimicrobial activity, some studies have investigated the influence of these compounds on GABA receptor modulation. Compounds structurally related to imidazopyridines have shown promising results in enhancing GABAergic signaling in neuronal models . This suggests potential applications in neurological disorders.
Scientific Research Applications
Anticancer Activity
Research has shown that derivatives of pyrroloimidazoles can exhibit significant anticancer properties. For instance, studies indicate that compounds with similar structures can inhibit the growth of cancer cells by targeting specific pathways involved in cell proliferation and apoptosis. The binding affinity and selectivity for cancer-related proteins enhance their potential as therapeutic agents .
Inhibition of Protein Interactions
The compound has been investigated for its ability to inhibit protein-protein interactions, particularly in the context of oncogenic pathways. For example, it has been shown to bind effectively to WDR5, a protein involved in the regulation of gene expression linked to various cancers. This interaction suggests potential applications in targeting transcriptional regulators .
Antimicrobial Properties
Pyrroloimidazole derivatives have also been explored for their antimicrobial activities. The structural characteristics of 2-phenyl-1-(p-tolyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium bromide may contribute to its efficacy against bacterial and fungal pathogens. Preliminary studies indicate that modifications in the imidazole ring can enhance antimicrobial potency .
Neurological Applications
Recent studies have highlighted the potential of pyrroloimidazole compounds in neuropharmacology. They may serve as scaffolds for developing drugs targeting neurological disorders by modulating neurotransmitter systems or providing neuroprotective effects .
Case Studies
| Study Focus | Findings | Implications |
|---|---|---|
| Anticancer Activity | Compound showed IC50 values in the micromolar range against various cancer cell lines | Potential for development as an anticancer drug |
| Protein Interaction Inhibition | Effective binding to WDR5 with a K value indicating strong affinity | Could lead to new therapies targeting transcriptional regulation |
| Antimicrobial Efficacy | Demonstrated activity against Gram-positive bacteria | Useful in developing new antibiotics |
| Neuropharmacological Effects | Exhibited modulation of neurotransmitter release in vitro | Potential applications in treating neurodegenerative diseases |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on Antimicrobial Activity
Substituents on the aryl groups and the counterion significantly influence biological activity. Key comparisons include:
Table 1: Antimicrobial Activity and Structural Features
Key Observations :
- Electron-withdrawing groups (e.g., Cl in 6b) enhance antimicrobial potency, while electron-donating groups (e.g., 4-OMe in 6d) reduce activity.
- The p-tolyl group (as in the target compound and STOCK4S-33513) offers moderate activity but may lower cytotoxicity compared to chlorinated analogs.
- Bromide vs. Chloride : Bromide’s larger ionic radius could improve lipid solubility but requires empirical validation.
Ring System and Counterion Impact
- Pyrroloimidazole vs. Imidazoazepine : Pyrroloimidazole derivatives (e.g., target compound) generally exhibit higher antibacterial activity than imidazoazepines due to optimal ring strain and hydrophobicity.
- Counterion Effects : Chlorides are more common, but bromides (as in VI) may enhance stability in biological systems.
Pharmacological Considerations
Q & A
Q. What are the key synthetic routes for preparing 2-phenyl-1-(p-tolyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium bromide?
The compound can be synthesized via cyclization reactions involving iminopyrrolidines and α-phenacyl bromides in MeCN, followed by heating in acetic anhydride to form pyrrolo[1,2-a]imidazolium bromides. Partial reduction with NaBH₄ in DMF yields the tetrahydro derivative . Alternative routes include microwave-assisted cyclization for improved yields (e.g., 82% yield achieved for structurally related compounds) .
Q. How can the structural and electronic properties of this compound be characterized for research purposes?
X-ray crystallography is critical for confirming the bicyclic structure and cationic imidazolium core. For example, the crystal structure of the parent compound (6,7-dihydro-5H-pyrrolo[1,2-a]imidazole) reveals a puckered ring system with a planar imidazolium moiety, which informs stability and reactivity in ionic liquid applications . Additional techniques include NMR (¹H/¹³C) to verify substituent positions and mass spectrometry for molecular weight confirmation .
Q. What preliminary biological screening assays are recommended for assessing its bioactivity?
Standard antimicrobial assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli) are recommended. Cytotoxicity should be evaluated using human cell lines (e.g., HEK-293), with parallel hemolytic activity testing on erythrocytes to assess selectivity . For anti-inflammatory potential, COX/5-LOX inhibition assays (IC₅₀ measurements) and in vivo models like AA-induced ear edema in mice are applicable .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro cytotoxicity and in vivo toxicity profiles?
Compounds in this class often exhibit high in vitro cytotoxicity (e.g., IC₅₀ < 10 μM in HEK-293 cells) but low in vivo toxicity (LD₅₀ > 2000 mg/kg in mice). To address this, perform pharmacokinetic studies to evaluate bioavailability and metabolism. Use tissue-specific toxicity assays (e.g., liver microsomes) and compare with structural analogs to identify detoxification pathways .
Q. What strategies optimize the enantioselective synthesis of chiral derivatives for organocatalysis?
Chiral 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles can be synthesized using dynamic stereoselective processes. For example, (S)-7-cyclohexyl derivatives enable kinetic resolution of carbinols with >90% enantiomeric excess. Key steps include asymmetric C-acylation and Black rearrangement using chiral esters derived from this scaffold .
Q. How does this compound interact with protein targets like WDR5 or NLRP3 inflammasome?
Molecular docking and proteasomal degradation assays are essential. For WDR5 inhibition, use fluorescence polarization assays to measure binding affinity. For NLRP3 inflammasome inhibition, quantify IL-1β release in THP-1 macrophages post-LPS/ATP stimulation. Structure-activity relationship (SAR) studies should focus on sulfonamide or 3-aryl substituents to enhance potency .
Q. What experimental designs are suitable for evaluating anticancer mechanisms in castration-resistant prostate cancer?
Conduct androgen receptor (AR) nuclear translocation assays in LNCaP cells using immunofluorescence. Pair this with transcriptomic profiling (RNA-seq) to identify AR-regulated genes. Compare results with known AR antagonists (e.g., enzalutamide) and validate in xenograft models .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
